Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl

Description

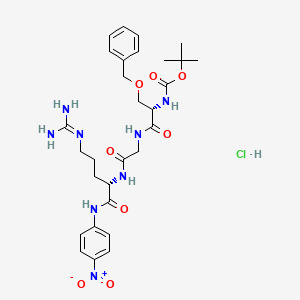

Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl (CAS: 71730-93-3) is a synthetic tripeptide derivative featuring multiple protective groups. The compound consists of:

- Boc (tert-butoxycarbonyl): Protects the N-terminal serine.

- Ser(Bzl): O-benzyl-protected serine, enhancing stability during synthesis.

- Gly: Unprotected glycine.

- Arg-NH-Np: Arginine with a nitrophenylamide (Np) group at the C-terminal.

- HCl: Hydrochloride salt form, improving solubility in polar solvents.

This compound is primarily used in peptide synthesis as an intermediate, particularly in solid-phase methodologies. Its design allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid for Boc removal) while maintaining benzyl and nitrophenyl protections until final stages .

Properties

CAS No. |

71730-93-3 |

|---|---|

Molecular Formula |

C29H41ClN8O8 |

Molecular Weight |

665.1 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C29H40N8O8.ClH/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43;/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32);1H/t22-,23-;/m0./s1 |

InChI Key |

XMFNAELPEJFGOV-SJEIDVEUSA-N |

SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

sequence |

XGR |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl | 71730-93-3 | C₃₃H₄₆N₈O₈·HCl | ~772.2* | ≥98% (HPLC) | Nitrophenylamide terminus; HCl salt |

| Boc-Ser(Bzl)-OH | 23680-31-1 | C₁₅H₂₁NO₅ | 295.33 | >98% | Single amino acid; benzyl protection |

| Boc-Ser(Bzl)-NMe(OMe) | 115186-34-0 | C₁₇H₂₆N₂O₅ | 338.39 | >95% | Methyl ester; N-methyl modification |

| Fmoc-Arg(Pbf)-OH | 154445-77-9 | C₃₃H₄₅N₅O₈S | 691.80 | ≥98% | Fmoc protection; Pbf sidechain group |

| H-Arg-OH·HCl | 1119-34-2 | C₆H₁₅N₄O₂·HCl | 210.66 | ≥98% | Unprotected arginine; HCl salt |

*Calculated based on constituent residues and modifications.

Research Findings and Key Differentiators

Functional Group Impact

- Benzyl Protection: Ser(Bzl) in this compound enhances stability during acidic deprotection but requires hydrogenolysis for final removal, limiting use in hydrogen-sensitive contexts .

- Nitrophenylamide Group : The Np moiety in this compound acts as a chromophore, enabling UV monitoring during purification—a feature absent in analogues like Boc-Ser(Bzl)-NMe(OMe) .

Cost and Commercial Availability

- This compound is niche and expensive (e.g., ~¥30,900/25g for precursors like Boc-Ser(Bzl)-OH) , whereas H-Arg-OH·HCl is widely available at lower cost (e.g., ~¥16,700/25g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.